molecular formula C20H19NO2 B271416 1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone

1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone

Cat. No. B271416
M. Wt: 305.4 g/mol
InChI Key: MKAKWHHHKLZZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone, also known as AM-1220, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. AM-1220 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain modulation, appetite regulation, and immune function.

Mechanism of Action

1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are mainly found in the immune system. Activation of these receptors by this compound leads to the modulation of various physiological processes, including pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to modulate the activity of various neurotransmitters and cytokines, which are involved in pain modulation and immune function.

Advantages and Limitations for Lab Experiments

1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone has several advantages as a tool in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the specific modulation of these receptors. It is also relatively stable and easy to handle in laboratory settings. However, there are also limitations to the use of this compound in laboratory experiments. It can be difficult to obtain in large quantities, and its effects on different physiological processes can be complex and difficult to interpret.

Future Directions

There are several possible future directions for research on 1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone. One area of research could focus on its potential therapeutic applications in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Another area of research could investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further studies could explore the complex effects of this compound on neurotransmitters and cytokines, which could provide insight into its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials are 2-methylindole and 4-bromo-2,5-dimethoxybenzaldehyde, which are reacted with allyl bromide and potassium carbonate to form the intermediate product. The intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, this compound. The synthesis method of this compound has been described in detail in a research article by Makriyannis et al. (2008).

Scientific Research Applications

1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. In addition, this compound has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.

properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2-methyl-1-phenyl-5-prop-2-enoxyindol-3-yl)ethanone

InChI

InChI=1S/C20H19NO2/c1-4-12-23-17-10-11-19-18(13-17)20(15(3)22)14(2)21(19)16-8-6-5-7-9-16/h4-11,13H,1,12H2,2-3H3

InChI Key

MKAKWHHHKLZZOC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OCC=C)C(=O)C

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OCC=C)C(=O)C

Origin of Product

United States

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